2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a dioxaborolane moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzofuran derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a benzofuran boronic acid is reacted with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids or ketones, while reduction can produce benzofuran alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the benzofuran ring .
Scientific Research Applications
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects . The dioxaborolane moiety can also participate in chemical reactions, such as forming covalent bonds with target molecules, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler benzofuran derivative without the dioxaborolane moiety, known for its biological activities.
Benzothiophene: A sulfur-containing analog of benzofuran with similar biological activities.
Benzofuran-2-carboxylic acid: A benzofuran derivative with a carboxylic acid group, used in various chemical and biological studies.
Uniqueness
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct chemical properties and reactivity. This moiety enhances the compound’s ability to participate in various chemical reactions, making it a valuable building block in organic synthesis and a potential lead compound for drug development .
Properties
Molecular Formula |
C15H19BO3 |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-(1-benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10H,9H2,1-4H3 |
InChI Key |
ZVNCBRKXMRSTRI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=COC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.